2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a methylsulfanyl group. Its molecular formula is , and it is often encountered in its hydrochloride form, which has the formula . This compound is a colorless to slightly yellow crystalline solid that is soluble in water and ethanol but insoluble in ether.
The structure of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile can be represented using the following SMILES notation: CSCC(C)(N)C#N and its InChI key is JAWPAUUJLPJCHG-UHFFFAOYSA-N . The unique combination of functional groups in this compound makes it a valuable intermediate in organic synthesis and various biological applications.
These reactions highlight the versatility of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile as a reagent in synthetic chemistry.
Research indicates that 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile exhibits significant biological activity. It has been found to possess antibacterial and antifungal properties, inhibiting the growth of various pathogens such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus . Additionally, studies suggest that it may have anticancer properties, potentially inducing apoptosis in cancer cells .
The mechanism of action involves interactions with biological molecules, facilitated by hydrogen bonding and electrostatic interactions due to its functional groups, which could influence cellular pathways and activities.
The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile typically involves the following methods:
Industrial production may optimize these laboratory methods for larger-scale synthesis while maintaining quality control.
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile has diverse applications across various fields:
Its unique functional groups contribute to its utility in these areas.
Studies on the interactions of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile with biomolecules reveal its potential as a biological probe. The compound's amino and nitrile groups can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. These interactions are crucial for understanding its biological activity and therapeutic potential.
Several compounds share structural similarities with 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2-Amino-3-(methylsulfanyl)propanol | Contains a hydroxyl group instead of a nitrile | Lacks the nitrile group |
| 2-Amino-2-methyl-1-propanol | No methylsulfanyl group | Reduced reactivity compared to the target compound |
| 3-Mercapto-propionitrile | Contains a thiol group instead of a methylsulfanyl | Different reactivity profile |
The uniqueness of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile lies in its combination of both nitrile and methylsulfanyl groups, which allows for distinct chemical reactivity and potential biological activity not found in similar compounds. This combination enhances its value as an intermediate in organic synthesis and as a subject of biological research .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-2-methyl-3-(methylsulfanyl)propanenitrile, which reflects its substituent arrangement on a propanenitrile backbone. The root name "propanenitrile" indicates a three-carbon chain with a nitrile group (-C≡N) at position 1. The prefix "2-amino-2-methyl" denotes an amino group (-NH2) and a methyl group (-CH3) attached to carbon 2, while "3-(methylsulfanyl)" specifies a methylthio group (-SCH3) at carbon 3.
Systematic identifiers include:
These identifiers enable unambiguous differentiation from structurally similar compounds, such as 2-methyl-2-(methylsulfanyl)propanenitrile (CAS 10074-86-9), which lacks the amino group.
The compound’s 2D structure (Fig. 1A) reveals a central carbon (C2) bonded to an amino group, a methyl group, and two branching chains: a nitrile group at C1 and a methylsulfanyl group at C3. The 3D conformational model (Fig. 1B) highlights steric interactions between the methyl and methylsulfanyl groups, which impose a staggered geometry to minimize van der Waals repulsions.
| Property | Value | Source |
|---|---|---|
| Bond length (C≡N) | ~1.16 Å (typical nitrile) | |
| Bond angle (C2-N-C) | ~109.5° (tetrahedral) | |
| Dihedral angle (S-C-C-N) | ~180° (antiperiplanar) |
The antiperiplanar arrangement of the nitrile and methylsulfanyl groups optimizes orbital overlap, stabilizing the molecule through hyperconjugation.
While experimental spectral data for this compound are limited in the provided sources, its functional groups predict characteristic signals:
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Mass Spectrometry:
The molecular formula C5H10N2S (Table 2) arises from:
| Element | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 5 | 60.05 |
| H | 10 | 10.10 |
| N | 2 | 28.02 |
| S | 1 | 32.07 |
| Total | 130.21 |
The computed molecular weight (130.21 g/mol) matches the sum of atomic weights, validating the formula.